molecular formula C8H6N2O3 B1612222 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde CAS No. 615568-51-9

2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde

Cat. No. B1612222
M. Wt: 178.14 g/mol
InChI Key: PQMUQDZBLMQFKU-UHFFFAOYSA-N
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Description

“2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde” is a chemical compound12. However, there is limited information available about this specific compound. It’s important to note that it shares a similar structure with “3,3-dimethyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid”, which has been studied more extensively1.



Synthesis Analysis

The synthesis of this compound is not well-documented in the literature. However, similar compounds have been synthesized as part of the search for new synthetic antibacterial agents3.



Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the search results. However, similar compounds have been analyzed using full-matrix least squares methods4.



Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature. However, similar compounds have been used in the development of new drugs5.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the literature. However, similar compounds have been analyzed for properties such as melting point, boiling point, and density61.


Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis : A notable application of compounds like 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde is in the one-pot synthesis of related compounds. For example, pyrido[2,3-b][1,4]oxazin-2-ones are prepared via a one-pot annulation process involving N-substituted-2-chloroacetamides and 2-halo-3-hydroxypyridines, utilizing cesium carbonate in acetonitrile. This process includes a Smiles rearrangement and subsequent cyclization (Cho et al., 2003).

  • Complex Molecule Formation : In the realm of organic chemistry, the synthesis of complex molecules often includes compounds like 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde. An example includes the synthesis of 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazines using an oxa-Pictet–Spengler reaction. This method involves carbon–carbon- and carbon–oxygen-bond formation between substituted 2-(1H-pyrrol-1-yl)ethan-1-ol and an aldehyde/ketone, with p-toluenesulfonic acid as a catalyst (Reddy et al., 2016).

Pharmacological Applications

  • Alkaloid Synthesis : Alkaloids derived from various organisms, like the mangrove-derived actinomycete Jishengella endophytica, include structures similar to 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde. These compounds have shown activity against influenza A virus subtype H1N1, suggesting potential pharmacological applications (Wang et al., 2014).

Material Science and Nanotechnology

  • Single Molecule Magnets : In the field of material science, compounds related to 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde have been used in the synthesis of high nuclearity single molecule magnets. For instance, a Mn(III)25 barrel-like cluster was synthesized using a ligand similar in structure, which exhibited single-molecule magnetic behavior (Giannopoulos et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound are not well-documented in the literature. However, similar compounds have been classified as Acute Tox. 4 Oral7.


Future Directions

The future directions for research on this compound are not well-documented in the literature. However, similar compounds have been used in the development of new drugs5, suggesting potential avenues for future research.


Please note that this analysis is based on the limited information available and may not fully capture the properties and potential applications of “2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde”. Further research is needed to fully understand this compound.


properties

IUPAC Name

2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-3-5-1-6-8(9-2-5)13-4-7(12)10-6/h1-3H,4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMUQDZBLMQFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)N=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619197
Record name 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde

CAS RN

615568-51-9
Record name 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Hameed P, G Shanbhag, V Shinde… - Synthetic …, 2013 - Taylor & Francis
Short and efficient route for the synthesis of oxazinone- and thiazinone-containing bicyclic heteroaromatic aldehydes, which involves the key step of palladium-catalyzed reductive …
Number of citations: 3 www.tandfonline.com
G Brooks, S Dabbs, DT Davies, AJ Hennessy… - Tetrahedron …, 2010 - Elsevier
This Letter describes the synthesis of challenging pyridyl analogues of 3-oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes. The six different routes described …
Number of citations: 17 www.sciencedirect.com

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